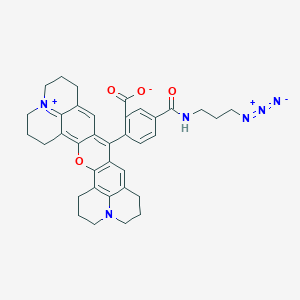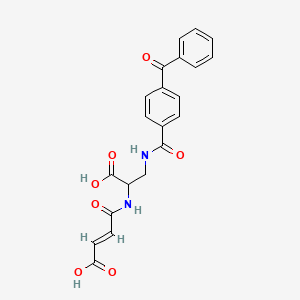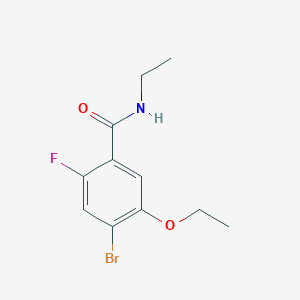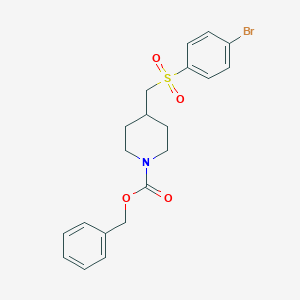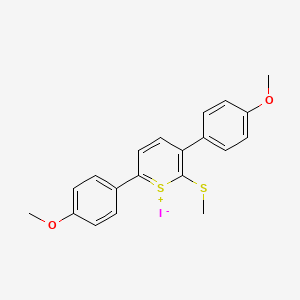
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiopyranylium core substituted with methoxyphenyl and methylthio groups, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide typically involves multi-step organic reactions. The process begins with the preparation of the thiopyranylium core, followed by the introduction of methoxyphenyl and methylthio substituents. Common reagents used in these reactions include methoxybenzene derivatives and methylthiol compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the industrial production process.
化学反応の分析
Types of Reactions
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyranylium core to a more reduced state.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide involves its interaction with molecular targets through its thiopyranylium core and substituents. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include electron transfer processes and the modulation of enzyme activity.
類似化合物との比較
Similar Compounds
3,6-Bis(4-methoxyphenyl)thiopyranylium iodide: Lacks the methylthio group, affecting its reactivity and applications.
2-(Methylthio)thiopyranylium iodide: Lacks the methoxyphenyl groups, resulting in different chemical properties.
Uniqueness
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide is unique due to the combination of methoxyphenyl and methylthio substituents on the thiopyranylium core. This unique structure imparts specific electronic and steric properties, making it valuable in various scientific and industrial applications.
特性
分子式 |
C20H19IO2S2 |
|---|---|
分子量 |
482.4 g/mol |
IUPAC名 |
3,6-bis(4-methoxyphenyl)-2-methylsulfanylthiopyrylium;iodide |
InChI |
InChI=1S/C20H19O2S2.HI/c1-21-16-8-4-14(5-9-16)18-12-13-19(24-20(18)23-3)15-6-10-17(22-2)11-7-15;/h4-13H,1-3H3;1H/q+1;/p-1 |
InChIキー |
SETCLCCKDZENTE-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OC)SC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13723632.png)
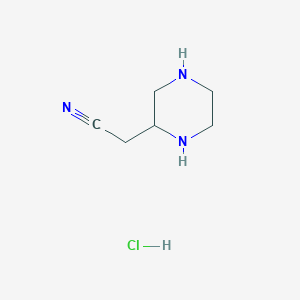
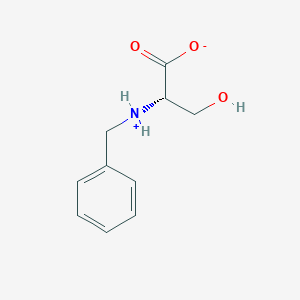
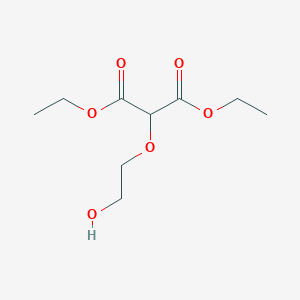
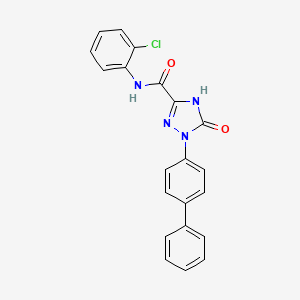
![(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13723652.png)
![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)
